molecular formula C9H16O3 B2952260 2-(5,5-Dimethyloxan-2-yl)acetic acid CAS No. 2126161-49-5

2-(5,5-Dimethyloxan-2-yl)acetic acid

Cat. No.: B2952260
CAS No.: 2126161-49-5
M. Wt: 172.224
InChI Key: ZTRIBNICXAFAST-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyloxan-2-yl)acetic acid is a carboxylic acid derivative featuring a tetrahydropyran (oxane) ring substituted with two methyl groups at the 5-position and an acetic acid moiety at the 2-position. Its molecular formula is inferred as C₉H₁₈O₃ (calculated molecular weight: 174.24 g/mol), though discrepancies exist in reported data (e.g., a molecular weight of 268.65 g/mol was noted in a catalog entry, possibly due to formatting errors or misassignment) . The compound is primarily utilized as a building block in organic synthesis, leveraging its sterically hindered oxane ring to influence reactivity and stereoselectivity in reactions .

Properties

IUPAC Name

2-(5,5-dimethyloxan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2)4-3-7(12-6-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRIBNICXAFAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyloxan-2-yl)acetic acid typically involves the reaction of 5,5-dimethyltetrahydro-2H-pyran with a suitable acetic acid derivative under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst to facilitate the formation of the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyloxan-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5,5-Dimethyloxan-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The tetrahydropyran ring provides structural stability and can interact with hydrophobic regions of proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share core acetic acid functionality but differ in substituent groups, leading to distinct physicochemical and application profiles:

(E)-2-[2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl]acetic Acids
  • Structure : Features a thiadiazole ring linked via a disulfide bond to the acetic acid group.
  • Key Differences :
    • The thiadiazole ring introduces aromaticity and nitrogen/sulfur heteroatoms, enhancing electronic complexity.
    • Disulfide bonds confer redox sensitivity, unlike the stable oxane ring in 2-(5,5-dimethyloxan-2-yl)acetic acid .
  • Applications: Potential in pharmaceuticals and agrochemicals due to bioactive thiadiazole motifs .
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-acetic Acid
  • Structure : Contains a fused pyrazolo-benzothiazine ring system with sulfone groups.
  • Key Differences: The polycyclic framework increases molecular rigidity and planarity, contrasting with the flexible oxane ring.
  • Applications : Investigated for pharmacological activity due to heterocyclic diversity .
Methyl 2-Phenylacetoacetate
  • Structure : An ester derivative with a phenyl group and ketone functionality.
  • Key Differences :
    • The ester group reduces acidity (pKa ~10–12) compared to carboxylic acids (pKa ~2–5).
    • Phenyl substitution increases lipophilicity, favoring organic solvent solubility .
  • Applications : Used as an analytical reference standard in forensic and synthetic chemistry .

Biological Activity

2-(5,5-Dimethyloxan-2-yl)acetic acid, also known as (2S)-2-(5,5-dimethyloxan-2-yl)propanoic acid, is a compound that has garnered interest due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and case studies.

The biological activity of this compound primarily involves its interactions with specific molecular targets within biological systems. These interactions can lead to alterations in the structure and function of biomolecules, influencing various physiological processes. The exact mechanism depends on the context of use, such as its role in metabolic pathways or therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific pathways remain to be fully elucidated.
  • Metabolic Impact : It has been observed to influence metabolic processes in vitro, which could have implications for conditions like obesity or diabetes.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. For instance:

  • Antifungal Activity : A study tested the compound against Fusarium oxysporum, revealing an IC50 value indicating moderate inhibitory effects. This suggests potential as an antifungal agent .
CompoundTarget PathogenIC50 (mM)Notes
This compoundFusarium oxysporum0.70Moderate antifungal activity

Mechanistic Insights

The compound's mechanism was further explored through high-throughput screening (HTS) methods. It was found to interact with enzymes involved in metabolic pathways and showed promising results in assays designed to measure reactive oxygen species (ROS) production .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antifungal Efficacy :
    • Researchers synthesized derivatives of the compound to enhance its antifungal activity against Fusarium oxysporum. Modifications to the alkyl chain improved efficacy, suggesting that structural variations can significantly impact biological outcomes .
  • Inflammatory Response Modulation :
    • A study investigated the effect of the compound on inflammatory markers in cell cultures. Results indicated a reduction in pro-inflammatory cytokines, supporting its potential use in managing inflammatory diseases.

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